ethyl [3-(2-fluorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetate
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Overview
Description
ETHYL 2-{3-[(2-FLUOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{3-[(2-FLUOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE typically involves a multi-step process One common method includes the reaction of 2-fluorobenzylamine with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate This reaction forms an intermediate, which is then cyclized using a suitable catalyst to form the benzodiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{3-[(2-FLUOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles; reactions often conducted under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
ETHYL 2-{3-[(2-FLUOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE has been explored in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 2-{3-[(2-FLUOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-(2-FLUOROPHENYL)-6-METHYL-2-THIOXO-1-(P-TOLYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE: Another fluorophenyl-containing compound with potential biological activities.
QUINOLINE DERIVATIVES: Known for their antimicrobial and anticancer properties.
Uniqueness
ETHYL 2-{3-[(2-FLUOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE stands out due to its unique benzodiazole structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential in diverse scientific applications make it a valuable compound for research and development.
Properties
Molecular Formula |
C18H18FN3O2 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
ethyl 2-[3-[(2-fluorophenyl)methyl]-2-iminobenzimidazol-1-yl]acetate |
InChI |
InChI=1S/C18H18FN3O2/c1-2-24-17(23)12-22-16-10-6-5-9-15(16)21(18(22)20)11-13-7-3-4-8-14(13)19/h3-10,20H,2,11-12H2,1H3 |
InChI Key |
KNGMPKXLJRYQNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N(C1=N)CC3=CC=CC=C3F |
Origin of Product |
United States |
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